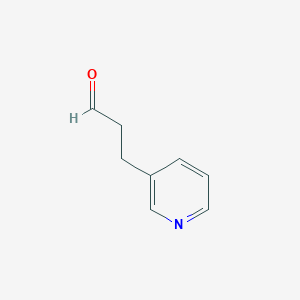

3-(Pyridin-3-YL)propanal

Description

Properties

IUPAC Name |

3-pyridin-3-ylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5-7H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGVOSGGRHAKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455288 | |

| Record name | 3-(PYRIDIN-3-YL)PROPANAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802-16-0 | |

| Record name | 3-Pyridinepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1802-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(PYRIDIN-3-YL)PROPANAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-3-yl)propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Pyridin-3-YL)propanal: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-(pyridin-3-yl)propanal, a versatile heterocyclic aldehyde of significant interest to researchers and professionals in drug development. We will delve into its chemical structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its application as a strategic building block in the synthesis of complex molecular architectures for medicinal chemistry.

Unveiling the Molecular Architecture and Physicochemical Profile

3-(Pyridin-3-yl)propanal is a bifunctional organic molecule characterized by a pyridine ring linked to a propanal moiety via a three-carbon aliphatic chain. This unique combination of a basic aromatic heterocycle and a reactive aldehyde functional group underpins its utility in organic synthesis.

Structural and Electronic Properties

The pyridine ring, with its nitrogen heteroatom, imparts a degree of polarity and basicity to the molecule. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor or a nucleophile. The propanal group, on the other hand, is a classic electrophile, with the carbonyl carbon being susceptible to nucleophilic attack. The aliphatic linker provides conformational flexibility, allowing the two functional groups to adopt various spatial arrangements.

Table 1: Key Physicochemical Properties of 3-(Pyridin-3-YL)propanal

| Property | Value | Source |

| Molecular Formula | C₈H₉NO | PubChem[1] |

| Molecular Weight | 135.16 g/mol | PubChem[1] |

| CAS Number | 1802-16-0 | PubChem[1] |

| Boiling Point | 81-91 °C (at 2 Torr) | ChemicalBook |

| Density (Predicted) | 1.045 ± 0.06 g/cm³ | ChemicalBook |

| XLogP3 (Predicted) | 0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Strategic Synthesis of 3-(Pyridin-3-YL)propanal

The synthesis of 3-(pyridin-3-yl)propanal can be approached through several strategic disconnections. A common and reliable method involves the oxidation of the corresponding primary alcohol, 3-(pyridin-3-yl)propan-1-ol. This precursor is readily accessible through the reduction of 3-(pyridin-3-yl)propanoic acid or its esters.

Synthesis of the Precursor: 3-(Pyridin-3-yl)propan-1-ol

The synthesis of the alcohol precursor can be achieved in two steps from commercially available 3-(pyridin-3-yl)propanoic acid.

-

Step 1: Esterification of 3-(Pyridin-3-yl)propanoic acid. The carboxylic acid is first converted to its methyl or ethyl ester to facilitate the subsequent reduction. This is typically achieved by refluxing the acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of a strong acid like sulfuric acid.

-

Step 2: Reduction of the Ester. The resulting ester is then reduced to the primary alcohol. A common and effective method is the use of a reducing agent such as sodium borohydride in a suitable solvent like ethanol.

Oxidation to 3-(Pyridin-3-YL)propanal: A Comparative Protocol

The oxidation of a primary alcohol to an aldehyde requires mild and selective conditions to prevent over-oxidation to the corresponding carboxylic acid. Two highly effective and widely used methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[2][3] This method is known for its high yields and compatibility with a wide range of functional groups.

Experimental Protocol: Swern Oxidation of 3-(Pyridin-3-yl)propan-1-ol

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM) and cooled to -78 °C in a dry ice/acetone bath.

-

Oxalyl Chloride Addition: Oxalyl chloride (1.1 equivalents) is added dropwise to the DCM.

-

DMSO Addition: A solution of anhydrous DMSO (2.2 equivalents) in DCM is added dropwise to the stirred solution, maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.

-

Alcohol Addition: A solution of 3-(pyridin-3-yl)propan-1-ol (1.0 equivalent) in DCM is added dropwise, ensuring the temperature remains below -60 °C. The reaction is stirred for 30-60 minutes.

-

Base Addition: Triethylamine (5.0 equivalents) is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Workup: The reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 3-(pyridin-3-yl)propanal. Purification is typically achieved by column chromatography on silica gel.

Causality Behind Experimental Choices: The low temperature (-78 °C) is crucial to control the exothermic reaction and prevent side reactions. The use of a hindered base like triethylamine is to deprotonate the intermediate without competing as a nucleophile.

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, which offers a mild and convenient alternative to chromium-based oxidants.[4][5]

Experimental Protocol: Dess-Martin Oxidation of 3-(Pyridin-3-yl)propan-1-ol

-

Setup: A round-bottom flask is charged with a solution of 3-(pyridin-3-yl)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

DMP Addition: Dess-Martin periodinane (1.1 equivalents) is added to the solution in one portion at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Workup: The reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. The mixture is stirred vigorously until the solid dissolves. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

Causality Behind Experimental Choices: DMP is a neutral and highly selective oxidizing agent, which makes it suitable for substrates with sensitive functional groups. The basic workup is necessary to remove the iodine-containing byproducts.

Caption: Synthetic route to 3-(Pyridin-3-YL)propanal.

Spectroscopic Characterization: Confirming the Structure

The structural elucidation of 3-(pyridin-3-yl)propanal relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the number of different proton environments and their connectivity. For 3-(pyridin-3-yl)propanal, the following key signals are expected:

-

Aldehydic Proton: A characteristic downfield signal, typically a triplet, in the range of δ 9.7-9.8 ppm.

-

Pyridyl Protons: A set of signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the four protons on the pyridine ring. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

-

Aliphatic Protons: Two methylene groups, appearing as multiplets in the upfield region (δ 2.5-3.5 ppm). The methylene group adjacent to the pyridine ring will be slightly more deshielded than the one adjacent to the carbonyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key expected signals include:

-

Carbonyl Carbon: A highly deshielded signal in the range of δ 195-205 ppm.

-

Pyridyl Carbons: Signals in the aromatic region (δ 120-150 ppm).

-

Aliphatic Carbons: Two signals in the upfield region (δ 20-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of the carbonyl group. A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the C=O stretching vibration of an aliphatic aldehyde.[6] Other notable absorptions include C-H stretching vibrations of the alkyl and aromatic groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of 3-(pyridin-3-yl)propanal (135.16 g/mol ).[1] Common fragmentation patterns would involve cleavage of the aliphatic chain.

Reactivity and Synthetic Utility in Drug Discovery

The dual functionality of 3-(pyridin-3-yl)propanal makes it a valuable synthon in medicinal chemistry. The aldehyde group can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the pyridine ring can be involved in coordination with metal catalysts or act as a pharmacophoric element.

Key Reactions of the Aldehyde Group

-

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malonates, cyanoacetates) in the presence of a base to form α,β-unsaturated systems.[7] These products can serve as Michael acceptors or undergo further transformations.

-

Pictet-Spengler Reaction: This is a powerful reaction for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems. It involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization.[8] 3-(Pyridin-3-yl)propanal can be used to introduce a pyridylethyl side chain into the resulting heterocyclic scaffold.

-

Reductive Amination: The aldehyde can be converted into a primary or secondary amine through reaction with ammonia or a primary/secondary amine in the presence of a reducing agent. This is a fundamental transformation for introducing nitrogen-containing functional groups.

Caption: Important synthetic transformations of 3-(Pyridin-3-YL)propanal.

Applications in the Synthesis of Bioactive Molecules

The 3-pyridyl moiety is a common structural motif in a wide range of pharmaceuticals. 3-(Pyridin-3-yl)propanal serves as a key intermediate in the synthesis of several classes of biologically active compounds.

The pyridine ring is a key pharmacophore for binding to nicotinic acetylcholine receptors. Derivatives of 3-(pyridin-3-yl)propanal have been utilized in the synthesis of novel nAChR agonists, which are of interest for the treatment of neurological disorders.

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that are attractive targets for cancer therapy. The pyrazolo[3,4-b]pyridine scaffold is a common core in TRK inhibitors, and 3-(pyridin-3-yl)propanal can be a precursor for the construction of such heterocyclic systems.[9]

The pyridine ring is present in numerous anticancer drugs. The reactivity of 3-(pyridin-3-yl)propanal allows for its incorporation into various heterocyclic frameworks that have shown promising cytotoxic activities against different cancer cell lines.[10][11]

Safety and Handling

3-(Pyridin-3-yl)propanal is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-(Pyridin-3-yl)propanal is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective utilization in drug discovery and development programs.

References

- Swern, D., et al. (1978). A convenient and mild procedure for the oxidation of alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 43(12), 2480-2482.

- Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185.

- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.

-

PubChem. (n.d.). 3-(Pyridin-3-yl)propanal. National Center for Biotechnology Information. Retrieved from [Link]

- Dess, D. B., & Martin, J. C. (1991). A useful 12-I-5 oxidant for the mild and efficient oxidation of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 113(19), 7277–7287.

-

ResearchGate. (2017). Synthesis propanol by esterification and reduction reaction. Retrieved from [Link]

-

PubMed. (2012). Synthesis, antimicrobial and anticancer activities of a novel series of diphenyl 1-(pyridin-3-yl)ethylphosphonates. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

NIH. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from [Link]

-

RSC Publishing. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of propanal. Retrieved from [Link]

Sources

- 1. 3-(Pyridin-3-yl)propanal | C8H9NO | CID 11105412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Pyridin-3-yl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. 3-Pyridinepropanol(2859-67-8) 1H NMR [m.chemicalbook.com]

- 5. 3-Pyridin-3-yl-propan-1-ol | 2859-67-8 [sigmaaldrich.com]

- 6. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, antimicrobial and anticancer activities of a novel series of diphenyl 1-(pyridin-3-yl)ethylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Starting materials for 3-(Pyridin-3-YL)propanal synthesis

This guide outlines the strategic synthesis of 3-(Pyridin-3-yl)propanal , a critical intermediate in the development of nicotinic acetylcholine receptor (nAChR) ligands, antihistamines, and kinase inhibitors.

CAS No: 1802-16-0 Target Audience: Medicinal Chemists, Process Development Scientists Core Challenge: The pyridine ring's basicity and susceptibility to reduction (to piperidine) require specific chemoselective protocols.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of 3-(Pyridin-3-yl)propanal is best approached through three distinct strategic disconnects. The choice depends heavily on the scale and the availability of upstream starting materials.

Strategic Pathways Diagram

Figure 1: Retrosynthetic tree highlighting the three primary access routes. The Alcohol Oxidation route is preferred for laboratory scale due to reliability.

Part 2: The Gold Standard – Oxidation of 3-Pyridinepropanol

Best for: Lab scale (mg to multigram), high purity requirements. Starting Material: 3-(Pyridin-3-yl)propanol (CAS 2859-67-8).

While commercially available, the alcohol is significantly cheaper and more stable than the aldehyde. The primary challenge is avoiding over-oxidation to the carboxylic acid. The Swern Oxidation is the method of choice because it avoids toxic chromium (PCC) and difficult workups associated with aqueous oxidants.

Protocol: Swern Oxidation

Mechanism & Causality: The reaction uses oxalyl chloride and DMSO to form an active alkoxysulfonium intermediate. The addition of a base (Triethylamine) triggers an intramolecular E2 elimination, releasing the aldehyde.

-

Critical Control Point: The temperature must be maintained at -78°C during the activation phase. Higher temperatures lead to the formation of the Pummerer rearrangement side product (methyl thiomethyl ether) or explosion risks.

Step-by-Step Methodology:

-

Activation: To a flame-dried flask under Nitrogen, add oxalyl chloride (1.5 equiv) in anhydrous DCM. Cool to -78°C.

-

DMSO Addition: Add dry DMSO (2.4 equiv) dropwise. Observation: Gas evolution (CO/CO2) will occur. Stir for 15 min.

-

Substrate Addition: Add 3-(Pyridin-3-yl)propanol (1.0 equiv) in minimum DCM dropwise over 10 min. Stir for 30 min at -78°C.

-

Elimination: Add Triethylamine (5.0 equiv) dropwise. The reaction will turn thick/white.

-

Warming: Remove the cooling bath and allow to warm to 0°C over 1 hour.

-

Quench: Pour into saturated NH4Cl solution. Extract with DCM.

Self-Validating Check:

-

If the product smells strongly of cabbage (DMS) but shows no aldehyde peak in NMR (~9.8 ppm), the temperature was likely too high during the base addition.

-

Purification: The pyridine nitrogen makes the product basic. Flash chromatography on silica gel should use 1% Triethylamine or MeOH/DCM gradients to prevent streaking.

Part 3: The Direct Catalytic Route – Heck Isomerization

Best for: Process scale, atom economy. Starting Materials: 3-Bromopyridine (CAS 626-55-1) + Allyl Alcohol.

This route leverages a "Tandem Heck-Isomerization" sequence. Standard Heck conditions yield the allylic alcohol. However, using Jeffery conditions (Phase Transfer Catalysis) promotes the migration of the double bond to form the thermodynamically stable carbonyl (aldehyde).

Reaction Workflow Diagram

Figure 2: The tandem Heck-Isomerization pathway. The presence of TBAB is critical for the isomerization step.

Protocol (Jeffery Conditions):

-

Charge: Combine 3-Bromopyridine (1.0 equiv), Allyl alcohol (1.5 equiv), Pd(OAc)2 (2-5 mol%), and NaHCO3 (2.5 equiv) in DMF.

-

The Key Additive: Add Tetrabutylammonium bromide (TBAB) (1.0 equiv).

-

Why? TBAB stabilizes the "ligand-free" Pd-nanoparticles and facilitates the β-hydride elimination/re-insertion mechanism required to "walk" the double bond to the aldehyde position [1, 2].

-

-

Conditions: Heat to 80-90°C for 12-16 hours.

-

Workup: Dilute with water, extract with EtOAc. The aldehyde is often obtained with >90% regioselectivity over the ketone isomer.

Part 4: Comparative Data & Quality Attributes

Starting Material Selection Matrix

| Starting Material | Route | Cost Efficiency | Scalability | Primary Risk |

| 3-Pyridinepropanol | Oxidation | Moderate | Low/Med | Over-oxidation; Cryogenic reqs. |

| 3-Bromopyridine | Heck | High | High | Isomer contamination (Ketone vs Aldehyde). |

| Nicotinaldehyde | Wittig/Red | Low | High | Over-reduction of Pyridine ring to Piperidine. |

Critical Quality Attributes (CQAs)

When sourcing starting materials or analyzing the final product, specific impurities must be monitored:

-

Piperidine Impurities: In "Reduction" routes (Route 3), the pyridine ring can be partially reduced. Monitor via H-NMR (multiplets at 1.5-3.0 ppm).

-

Isomeric Purity: In the Heck route, the branched isomer (2-(pyridin-3-yl)propanal) or the ketone (1-(pyridin-3-yl)propan-1-one) may form.

-

Stability: 3-(Pyridin-3-yl)propanal is prone to aerobic oxidation.

-

Storage: Store under Argon at 4°C.

-

Stabilization: For long-term storage, convert to the dimethyl acetal or bisulfite adduct.

-

References

-

Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron, 1996, 52(30), 10113-10130.

-

Kantam, M. L., et al. "Heck reaction of allylic alcohols catalyzed by Pd(0) nanoparticles." Journal of Molecular Catalysis A: Chemical, 2007.

-

Mancuso, A. J., & Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis, 1981, 165-185.

-

PubChem Compound Summary. "3-(Pyridin-3-yl)propanal (CID 11105412)."[1] National Center for Biotechnology Information.

Sources

Technical Guide: Chemical Transformations of 3-(Pyridin-3-yl)propanal

Content Type: Technical Whitepaper & Protocol Guide Subject: 3-(Pyridin-3-yl)propanal (CAS: 120690-80-4 / Related: 52507-64-5) Audience: Medicinal Chemists, Process Scientists, and Pharmacologists

Executive Summary

3-(Pyridin-3-yl)propanal is a pivotal "linker" intermediate in the synthesis of neuronal nicotinic acetylcholine receptor (nAChR) ligands. Structurally, it bridges the gap between simple pyridine solvents and complex tobacco alkaloids. Its value lies in the aldehyde functionality , which serves as a highly reactive handle for reductive aminations (to form amine-based ligands) and Wittig olefinations (to form styryl-pyridine analogs).

This guide provides a rigorous technical analysis of its reactivity, specifically focusing on the chemoselectivity required to manipulate the aldehyde without compromising the pyridine ring.

Structural Analysis & Reactivity Profile

The molecule presents a dual-reactivity challenge often described as the "Basic-Electrophilic Paradox."

-

The Pyridine Ring (C3-Substituted): Electron-deficient and weakly basic (

). It is susceptible to N-oxidation and nucleophilic attack at C2/C6 if activated, but generally robust under mild carbonyl chemistry conditions. -

The Aldehyde (Propanal Chain): A hard electrophile prone to oxidation (to carboxylic acid), reduction (to alcohol), and nucleophilic addition.

Critical Handling Note: The aldehyde alpha-protons are acidic. In the presence of strong bases (e.g., LDA, NaH), the molecule can undergo self-condensation (Aldol) or racemization if chiral centers were present (not applicable here, but relevant for derivatives).

Visualization: Reactivity Map

The following diagram outlines the divergent synthetic pathways accessible from this core intermediate.

Figure 1: Divergent synthetic pathways from the 3-(Pyridin-3-yl)propanal core.

Core Protocol A: Reductive Amination (Ligand Synthesis)

Application: Synthesis of N-methyl-3-(pyridin-3-yl)propan-1-amine and other homonicotine analogs. Challenge: Preventing the reduction of the pyridine ring while selectively reducing the imine intermediate.

The "Buffered STAB" Method

Sodium Triacetoxyborohydride (STAB) is the reagent of choice over Sodium Cyanoborohydride (

Step-by-Step Methodology

-

Stoichiometry:

-

Aldehyde: 1.0 equiv

-

Amine (e.g., Methylamine HCl): 1.2 equiv

-

STAB: 1.5 equiv

-

Acetic Acid (AcOH): 1.0 equiv (Crucial for imine formation)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

-

-

Imine Formation (In Situ):

-

Dissolve 3-(pyridin-3-yl)propanal in DCE.

-

Add the amine salt and Acetic Acid.

-

Technical Insight: The AcOH buffers the solution. If the pH is too high (basic), the aldehyde enolizes; if too low (acidic), the amine is protonated and non-nucleophilic. Target pH 5–6.

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

-

Reduction:

-

Add STAB in one portion. Evolution of gas is minimal but possible.

-

Stir at RT for 4–16 hours. Monitor via LC-MS (Target M+H: ~151 for methylamine derivative).

-

-

Workup (Pyridine-Specific):

-

Quench with saturated

(aqueous). -

Critical: The pyridine ring makes the product amphoteric. Extract with DCM at pH > 10 (ensure the aqueous layer is basic to keep the pyridine and secondary amine deprotonated).

-

Data: Reducing Agent Comparison

| Reagent | Selectivity | Toxicity | Pyridine Compatible? | Recommendation |

| STAB | High (Aldehyde > Ketone) | Low | Yes | Primary Choice |

| High | High (Cyanide) | Yes | Legacy/Backup | |

| Low (Reduces Ketones) | Low | No (Risk of over-reduction) | Avoid | |

| Low | Low | No (Reduces Pyridine Ring) | Avoid |

Core Protocol B: Pinnick Oxidation (Metabolite Synthesis)

Application: Synthesis of 3-pyridinepropionic acid (a known tobacco metabolite and linker). Challenge: Oxidizing the aldehyde without forming the N-oxide on the pyridine ring.

Methodology

The Pinnick (Lindgren) Oxidation is superior to Jones Oxidation here because it avoids strong acids and Cr(VI) waste.

-

Reagents:

-

Substrate: 3-(pyridin-3-yl)propanal

-

Oxidant: Sodium Chlorite (

, 1.5 equiv) -

Scavenger: 2-Methyl-2-butene (5-10 equiv) - Essential to scavenge HOCl byproduct which could chlorinate the pyridine ring.

-

Buffer:

(aqueous). -

Solvent:

-BuOH / Water (3:1).

-

-

Procedure:

-

Dissolve aldehyde and 2-methyl-2-butene in

-BuOH. -

Add aqueous solution of

and -

The reaction turns pale yellow.

-

Stir at RT for 2–4 hours.

-

-

Isolation:

-

Acidify to pH 3–4 (isoelectric point consideration for pyridine-acids).

-

Extract with Ethyl Acetate. The pyridine nitrogen may require careful pH adjustment to ensure the zwitterion doesn't stay in the water phase.

-

Pathway Visualization: Reductive Amination Workflow

The following Graphviz diagram details the logic flow for the synthesis of amine ligands, highlighting critical decision points.

Figure 2: Decision logic for the reductive amination of 3-(pyridin-3-yl)propanal.

Safety & Handling (GHS Standards)

-

Signal Word: WARNING

-

Hazards:

-

Storage: Store under inert atmosphere (

or Ar) at -20°C. Aldehydes oxidize to acids upon prolonged exposure to air.

References

-

BenchChem. "3-(Pyridin-3-YL)propanal Structure and Properties." BenchChem Database. Accessed 2026. Link

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. (Standard Protocol Basis). Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11105412, 3-(Pyridin-3-yl)propanal." PubChem, 2026. Link

-

Dalton, D. R., et al. "The Pinnick Oxidation of Aldehydes." Organic Reactions, 2004.[2] (Methodology Basis).

Sources

Biological activities of 3-(pyridin-3-yl)propanal derivatives

An In-Depth Technical Guide to the Biological Activities of 3-(Pyridin-3-yl)propanal Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active molecules.[1][2][3] This guide focuses on a specific, versatile subclass: derivatives of 3-(pyridin-3-yl)propanal. The inherent chemical properties of the pyridine nucleus, combined with the reactive aldehyde group and a flexible three-carbon linker, provide a rich template for synthetic modification. By exploring derivatives of this core structure, researchers have uncovered potent compounds with a wide spectrum of biological activities, including significant antimicrobial, anticancer, and enzyme-inhibiting properties.[4][5][6] This document serves as a technical resource, synthesizing current knowledge on the mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies used to evaluate these promising therapeutic agents.

The 3-(Pyridin-3-yl)propanal Scaffold: A Foundation for Diversity

The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom.[7] Its unique electronic profile and ability to act as a hydrogen bond acceptor make it a critical pharmacophore in drug design.[4][8] The parent compound, 3-(pyridin-3-yl)propanal (C₈H₉NO), serves as an ideal starting point for creating diverse chemical libraries.[9][10]

The rationale for its derivatization lies in systematically modifying its structure to enhance interactions with biological targets, improve pharmacokinetic properties, and increase therapeutic efficacy. Key modification points include:

-

The Pyridine Ring: Substitution on the ring can modulate electronic properties, steric hindrance, and potential for hydrogen bonding.

-

The Propanal Chain: The aldehyde can be transformed into a vast array of functional groups (e.g., amides, oxazolidinones, nitriles), or the chain can be altered to optimize spacing and conformation for target binding.

Caption: Key points for derivatization of the core scaffold.

Major Biological Activities and Mechanisms of Action

Derivatives of 3-(pyridin-3-yl)propanal have demonstrated significant potential across several therapeutic areas.

Antibacterial Activity

A prominent class of derivatives, the 3-(pyridine-3-yl)-2-oxazolidinones, has shown potent activity against Gram-positive bacteria, including resistant strains.[4][8]

Mechanism of Action: The oxazolidinone ring is the key pharmacophore, functioning as a protein synthesis inhibitor. It binds to the 50S ribosomal subunit at the A-site, preventing the formation of the initiation complex necessary for bacterial protein translation. The pyridin-3-yl moiety plays a crucial role in binding and enhancing the overall activity. Molecular docking studies predict that the pyridine nitrogen can form critical hydrogen bonds with nucleotide residues in the ribosomal binding pocket.[4]

Quantitative Data Summary:

| Compound | S. aureus (ATCC25923) MIC (μg/mL) | S. pneumoniae (ATCC49619) MIC (μg/mL) | E. faecalis (ATCC29212) MIC (μg/mL) |

| 21b | 4-8 | 1-2 | 8-16 |

| 21d | 2-4 | 0.5-1 | 4-8 |

| 21f | 4-8 | 1-2 | 8-16 |

| Linezolid | 1-4 | 0.5-2 | 1-4 |

| Data synthesized from Jin et al., 2022.[4] |

Anticancer Activity

Pyridine-containing compounds are well-represented in oncology, and derivatives of this scaffold are no exception, targeting multiple pathways involved in cancer progression.[5][11]

A. Kinase Inhibition (VEGFR-2): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the process by which tumors form new blood vessels to support their growth.[5] Certain pyridine derivatives function as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain, blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.[12]

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine derivatives.

B. Tubulin Polymerization Inhibition: The microtubule network is essential for cell division (mitosis). Some pyridine hybrids act as microtubule-destabilizing agents by binding to the colchicine binding site on β-tubulin.[11] This prevents the polymerization of tubulin into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[13]

C. Phosphodiesterase 3 (PDE3) Inhibition: PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Overexpression of PDE3 has been linked to some cancers.[14] Certain 2-imino-1,2-dihydropyridine-3-carbonitrile derivatives have been shown to selectively inhibit PDE3, representing a potential therapeutic strategy.[14]

Quantitative Data Summary (Anticancer):

| Compound Class | Target Cell Line | IC₅₀ (µM) | Mechanism |

| Pyridine Hybrid 3b | MCF-7 (Breast) | 6.13 | Tubulin Polymerization Inhibition |

| Pyridine Hybrid 3b | A549 (Lung) | 15.54 | Tubulin Polymerization Inhibition |

| Iminopyridine Id | HT-29 (Colon) | >100 | PDE3A Inhibition (IC₅₀ = 27 µM) |

| Iminopyridine Ii | HT-29 (Colon) | 3 | Growth Inhibition (Non-PDE3) |

| Data synthesized from multiple sources.[11][14] |

Enzyme Inhibition

Beyond cancer-related enzymes, these derivatives have been optimized to target other enzymes with high specificity.

Cholesterol 24-Hydroxylase (CH24H) Inhibition: CH24H (CYP46A1) is a brain-specific enzyme that converts cholesterol to 24S-hydroxycholesterol (24HC), playing a key role in brain cholesterol homeostasis.[15] Its inhibition is being explored for neurodegenerative disorders. Novel 3-piperidinyl pyridine derivatives have been developed as highly potent and selective CH24H inhibitors, with optimized compounds demonstrating low nanomolar potency.[15]

Synthetic and Experimental Protocols

The translation of a chemical scaffold into a therapeutic lead requires robust synthetic methods and validated biological assays.

General Synthesis Workflow

The synthesis of 3-(pyridin-3-yl)propanal derivatives often involves a multi-step process starting from commercially available pyridine precursors. A representative workflow for creating the antibacterial oxazolidinone derivatives is shown below.

Caption: General synthetic workflow for 3-(pyridin-3-yl)-2-oxazolidinone derivatives.[4][8]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Rationale: This is the gold-standard in vitro method for quantifying the potency of a potential antimicrobial agent. Its standardized nature allows for reproducible results and comparison across different compounds.

Step-by-Step Methodology:

-

Preparation of Inoculum: A pure culture of the test bacterium is grown in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically corresponding to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). This is then diluted to the final working concentration (~5 x 10⁵ CFU/mL).

-

Compound Dilution: The test compound is serially diluted (typically two-fold) in broth in a 96-well microtiter plate. A range of concentrations is prepared to capture the MIC value.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Controls:

-

Positive Control: Wells containing only broth and the bacterial inoculum (should show growth).

-

Negative Control: Wells containing only uninoculated broth (should show no growth).

-

Reference Drug Control: A known antibiotic (e.g., Linezolid) is tested in parallel to validate the assay.

-

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is commonly used to assess the antiproliferative effects of potential anticancer drugs.[11][16]

Rationale: Viable cells contain mitochondrial reductases that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: The culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the purple formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Structure-Activity Relationship (SAR) Insights

Analysis across multiple studies reveals key structural features that govern the biological activity of these derivatives.

-

Antibacterial Activity: For the oxazolidinone series, introducing a fluorine atom to the pyridine ring was found to significantly increase antibacterial activity against a range of bacteria.[4] The nature of the amide side chain is also critical; for example, compounds with furan and cyclohexyl groups showed potent activity, suggesting the binding pocket can accommodate diverse substituents.[4]

-

Anticancer Activity: In the iminopyridine series targeting PDE3, electronic and steric effects were crucial. An electron-withdrawing bromo-substituent on one aryl ring combined with an ethoxy group on the other was optimal for PDE3 inhibition.[14]

-

CH24H Inhibition: For the 3-piperidinyl pyridine series, SAR studies showed that a 4-methyl-1-pyrazolyl group at the 4-position of the pyridine ring dramatically boosted potency and improved ligand-lipophilicity efficiency, leading to a compound with an IC₅₀ of 8.5 nM.[15]

Caption: Summary of key structure-activity relationships.

Future Directions and Conclusion

The derivatives of 3-(pyridin-3-yl)propanal represent a highly versatile and promising scaffold for drug discovery. The existing body of research demonstrates their potent activities against bacterial, cancerous, and neurological targets. However, challenges such as optimizing aqueous solubility, improving metabolic stability, and overcoming potential drug resistance remain.[5][17]

Future research should focus on:

-

Rational Drug Design: Leveraging computational methods like molecular docking and SAR analysis to design next-generation derivatives with enhanced potency and selectivity.[5]

-

Pharmacokinetic Optimization: Modifying structures to improve ADME (absorption, distribution, metabolism, and excretion) properties, making them more suitable for in vivo applications.

-

Novel Formulations: Investigating nanotechnology-based drug delivery systems to improve bioavailability and reduce systemic toxicity.[5]

References

- Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- De, S., Kumar S, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.

- De, S., Kumar S, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.

- PubChem. (n.d.). 3-(Pyridin-3-yl)propanal.

- Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.

- Al-Najjar, A. A., et al. (2015).

- Sharma, I., et al. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. International Journal of Pharmaceutical Sciences and Research.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.

- Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.

- Ramirez-Macias, I., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- Al-Omair, M. A. (2021). Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Derivatives.

- Alsoliemy, A. (2022).

- PubChemLite. (n.d.). 3-(pyridin-3-yl)propanal (C8H9NO).

- Akhtar, S., et al. (2024). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. World Journal of Pharmaceutical Research.

- Jabeen, A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.

- El-Naggar, M., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry.

- Ivasechko, I., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals.

- BenchChem. (2025). Investigation of the Antimicrobial Properties of 3-(Pyridin-3-yl)

- Follmann, M., et al. (2020). Pyridin-3-yl derivatives.

- Asano, M., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry.

- Abadi, A. H., et al. (2012). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. European Journal of Medicinal Chemistry.

- Kumar, S. (2014). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. World Journal of Pharmacy and Pharmaceutical Sciences.

- Yousef, R. I., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences.

- Debin, A., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules.

- El-Sayed, N. N. E., et al. (2022).

- D’Bilal, T., et al. (2023).

- Jones, D., et al. (2022).

- El-Naggar, A. M., et al. (2024). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/ thiazolidin. RSC Advances.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 9. 3-(Pyridin-3-yl)propanal | C8H9NO | CID 11105412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - 3-(pyridin-3-yl)propanal (C8H9NO) [pubchemlite.lcsb.uni.lu]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 3-(Pyridin-3-YL)propanal in Modern Pharmaceutical Synthesis

Introduction: The Significance of the Pyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds" due to their recurring presence in a multitude of bioactive compounds. The pyridine ring is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone in the design of effective therapeutics.[3][4] An analysis of drugs approved by the US FDA between 2014 and 2023 revealed that 54 new molecular entities contained a pyridine ring, with a significant number targeting cancer and central nervous system disorders.[5]

Within this context, 3-(Pyridin-3-YL)propanal emerges as a highly valuable and versatile building block for drug development professionals. This bifunctional molecule synergistically combines the proven biological relevance of the pyridine-3-yl moiety with the synthetic versatility of an aliphatic aldehyde. This unique structure allows for a wide range of chemical transformations, enabling the efficient construction of complex molecular architectures for targeted therapeutic applications.[6]

Physicochemical Properties and Reactivity Profile

A thorough understanding of a starting material's properties is fundamental to its effective use in synthesis.

| Property | Value | Source |

| IUPAC Name | 3-pyridin-3-ylpropanal | [7] |

| CAS Number | 1802-16-0 | [7] |

| Molecular Formula | C₈H₉NO | [7] |

| Molecular Weight | 135.16 g/mol | [7] |

| Appearance | Data not consistently available; typically an oil or low-melting solid | - |

| Boiling Point | 130-133 °C at 3 mmHg (for the corresponding alcohol) | [8] |

Causality of Reactivity: The reactivity of 3-(Pyridin-3-YL)propanal is dictated by two key features:

-

The Aldehyde Group: This electrophilic center is the primary site for nucleophilic attack, making it ideal for forming new carbon-carbon and carbon-nitrogen bonds. It readily undergoes reactions such as reductive amination, Wittig olefination, aldol condensations, and Knoevenagel condensations.[6]

-

The Pyridine Ring: The nitrogen atom imparts a degree of electron deficiency to the aromatic ring, influencing its reactivity in substitution reactions.[9] More importantly, the nitrogen lone pair provides a site for protonation, quaternization, or coordination to metal centers, a feature critical in its biological activity, such as the binding of Abiraterone to the iron atom of cytochrome P450 17A1.[9][10]

Core Applications in Pharmaceutical Intermediate Synthesis

The strategic value of 3-(Pyridin-3-YL)propanal is best illustrated through its application in the synthesis of diverse therapeutic agents.

Synthesis of Novel Oxazolidinone Antibacterial Agents

The oxazolidinone class of antibiotics, which includes Linezolid, is crucial for treating infections caused by multidrug-resistant Gram-positive bacteria. Research has demonstrated that incorporating a pyridine-3-yl moiety can lead to potent new antibacterial agents.[11] A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and showed strong antibacterial activity, with some compounds exhibiting efficacy comparable to Linezolid against various bacterial strains.[11] These compounds also demonstrated significant activity against biofilm formation, a key factor in persistent infections.[11]

Scaffolding for Cardiovascular Drugs

Pyridine derivatives are central to many cardiovascular medications, particularly dihydropyridine calcium channel blockers used to treat hypertension.[12] The structural backbone of 3-(Pyridin-3-YL)propanal is amenable to cyclocondensation reactions (e.g., Hantzsch synthesis variants) that can generate the core dihydropyridine ring, a critical pharmacophore for this class of drugs.[13] These drugs act by inhibiting calcium ion influx into heart muscle, leading to the dilation of coronary arterioles and a reduction in blood pressure.

Building Block for Anticancer Therapeutics

The pyridine-3-yl group is a key structural feature in the potent anti-prostate cancer drug Abiraterone.[14] Abiraterone functions by inhibiting the CYP17A1 enzyme, which is critical for androgen biosynthesis. While many reported syntheses of Abiraterone utilize Suzuki coupling with pyridine-3-boronic acid or related organoboranes, the fundamental importance of the pyridine-3-yl group is well-established.[15] The use of functionalized building blocks like 3-(Pyridin-3-YL)propanal provides alternative synthetic routes and opportunities for analog synthesis to explore structure-activity relationships (SAR) and develop next-generation inhibitors.

Precursor for Neurological and Anti-inflammatory Agents

The pyridine moiety is prevalent in drugs targeting the central nervous system and inflammatory pathways.[5][16] For instance, pyridinyl-containing compounds have been developed as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), a channel implicated in pain sensation and skin disorders.[16] The versatility of the aldehyde in 3-(Pyridin-3-YL)propanal allows for its elaboration into a wide variety of structures, making it an excellent starting point for generating compound libraries for screening against such targets.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, incorporating steps for purification and recommending characterization to ensure the integrity of the synthesized intermediates.

Protocol 1: Reductive Amination to Synthesize N-Benzyl-3-(pyridin-3-yl)propan-1-amine

This protocol details a foundational reaction for introducing a nitrogen-containing side chain, a common step in pharmacophore elaboration. The benzyl group serves as a common protecting group that can be removed later in the synthetic sequence.

Rationale: Reductive amination is a robust and widely used method for forming C-N bonds. The choice of Sodium triacetoxyborohydride (NaBH(OAc)₃) is critical; it is a mild and selective reducing agent that efficiently reduces the intermediate iminium ion formed from the aldehyde and amine, without significantly reducing the starting aldehyde. This selectivity minimizes side-product formation and improves yield.

Materials & Reagents:

-

3-(Pyridin-3-YL)propanal (1.0 eq)

-

Benzylamine (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Nitrogen/Argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 3-(Pyridin-3-YL)propanal (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add benzylamine (1.05 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate iminium ion.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

-

Allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aldehyde.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product via silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-3-(pyridin-3-yl)propan-1-amine.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Oxidation to 3-(Pyridin-3-yl)propanoic Acid

This protocol converts the aldehyde to a carboxylic acid, another key functional group for pharmaceutical synthesis, often used in amide bond formation.

Rationale: The Pinnick oxidation is a highly efficient method for converting aldehydes to carboxylic acids, even in the presence of other sensitive functional groups. It uses sodium chlorite (NaClO₂) as the oxidant and a scavenger, such as 2-methyl-2-butene, to trap the hypochlorite byproduct, preventing unwanted side reactions like chlorination of the pyridine ring.

Materials & Reagents:

-

3-(Pyridin-3-YL)propanal (1.0 eq)

-

Sodium chlorite (NaClO₂) (1.5 eq)

-

Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) (1.5 eq)

-

2-Methyl-2-butene (5.0 eq)

-

tert-Butanol (t-BuOH) and water (as solvent)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-(Pyridin-3-YL)propanal (1.0 eq) in t-BuOH and add 2-methyl-2-butene (5.0 eq).

-

In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate monohydrate (1.5 eq) in water.

-

Cool the aldehyde solution to 0 °C in an ice bath.

-

Add the aqueous oxidant solution dropwise to the stirred aldehyde solution over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-5 hours. Monitor progress by TLC/LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude 3-(pyridin-3-yl)propanoic acid can be purified by recrystallization or column chromatography if necessary.

-

Validation: Confirm the structure via NMR and MS, and check the melting point against literature values.

Visualized Workflows and Pathways

Figure 1: General reactivity workflow of 3-(Pyridin-3-YL)propanal.

Figure 2: Synthetic pathway to oxazolidinone precursors.

Safety and Handling

As a professional laboratory chemical, 3-(Pyridin-3-YL)propanal must be handled with appropriate precautions.

-

GHS Hazard Statements: Based on aggregated data, this compound is classified as:

-

Handling Recommendations:

-

Always handle this chemical within a certified chemical fume hood.[6]

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a flame-retardant lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.[17]

-

Keep away from strong oxidizing agents, acids, bases, and reducing agents.[17]

-

References

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC . National Institutes of Health. Available at: [Link]

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed . National Institutes of Health. Available at: [Link]

-

3-(pyridin-3-yl)propanal - ChemBK . ChemBK. Available at: [Link]

-

The Role of Pyridine Intermediates in Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

3-(Pyridin-3-yl)propanal | C8H9NO | CID 11105412 - PubChem . National Institutes of Health. Available at: [Link]

-

(PDF) The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels . ResearchGate. Available at: [Link]

- WO2020254408A1 - Pyridin-3-yl derivatives - Google Patents. Google Patents.

- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents. Google Patents.

- CN103570791A - Novel synthesis method of Abiraterone acetate - Google Patents. Google Patents.

-

A review on the medicinal importance of pyridine derivatives . ResearchGate. Available at: [Link]

-

Research on the synthesis and characterization of abiraterone acetate - Bulgarian Chemical Communications . Bulgarian Academy of Sciences. Available at: [Link]

-

Facile Synthesis of Propranolol and Novel Derivatives . ResearchGate. Available at: [Link]

-

Metanephrine | C10H15NO3 | CID 21100 - PubChem . National Institutes of Health. Available at: [Link]

-

SYNTHESIS OF THE ANTI-PROSTATE CANCER DRUG ABIRATERONE ACETATE . The Japan Institute of Heterocyclic Chemistry. Available at: [Link]

- WO2014016830A1 - Process and intermediates for the preparation of abiraterone acetate - Google Patents. Google Patents.

-

Research Article Facile Synthesis of Propranolol and Novel Derivatives . Semantic Scholar. Available at: [Link]

-

Abiraterone Acetate Complexes with Biometals: Synthesis, Characterization in Solid and Solution, and the Nature of Chemical Bonding . MDPI. Available at: [Link]

-

MEDICINAL CHEMISTRY - NSDL at NIScPR . National Science Digital Library. Available at: [Link]

-

3-Pyridinepropanol | C8H11NO | CID 17861 - PubChem . National Institutes of Health. Available at: [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

-

Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS . Gazi University. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline . Pharmaguideline. Available at: [Link]

-

Pyridine - Syntheis, Reactions and Medicinal uses | PPTX - Slideshare . SlideShare. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. nbinno.com [nbinno.com]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 3-(Pyridin-4-YL)propanal | 120690-80-4 | Benchchem [benchchem.com]

- 7. 3-(Pyridin-3-yl)propanal | C8H9NO | CID 11105412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-吡啶丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 10. Abiraterone Acetate Complexes with Biometals: Synthesis, Characterization in Solid and Solution, and the Nature of Chemical Bonding [mdpi.com]

- 11. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pyridine - Syntheis, Reactions and Medicinal uses | PPTX [slideshare.net]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. CN103570791A - Novel synthesis method of Abiraterone acetate - Google Patents [patents.google.com]

- 16. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

Application Note: Derivatization of 3-(Pyridin-3-YL)propanal for the Development of Novel Antibacterial Agents

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. The pyridine nucleus is a "privileged" structure in medicinal chemistry, known for its presence in numerous therapeutic agents and its ability to improve physicochemical properties like water solubility.[1][2][3] This application note presents a comprehensive guide to the derivatization of 3-(pyridin-3-yl)propanal, a versatile building block containing both the critical pyridine ring and a reactive aldehyde functional group.[4] We provide the scientific rationale and detailed, field-proven protocols for synthesizing novel derivatives through strategic chemical modifications. Furthermore, we outline standardized methodologies for evaluating their antibacterial efficacy using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation antibacterial agents.

Introduction: The Strategic Value of the 3-(Pyridin-3-yl)propanal Scaffold

The relentless evolution of multidrug-resistant (MDR) pathogens poses a grave threat to global public health, rendering many existing antibiotics ineffective.[5] This challenge underscores the urgent need for innovative antibacterial agents with novel mechanisms of action or the ability to circumvent existing resistance pathways. Heterocyclic compounds, particularly those containing a pyridine ring, are a cornerstone of modern drug discovery due to their unique electronic properties and capacity for diverse molecular interactions, such as hydrogen bonding.[1][2]

The 3-(pyridin-3-yl)propanal scaffold (Figure 1) is a particularly compelling starting point for antibacterial drug discovery for two primary reasons:

-

The Proven Pyridine Core: The pyridine moiety is integral to a wide array of bioactive molecules with demonstrated antimicrobial properties.[3][6] Its inclusion can enhance drug-target interactions and improve pharmacokinetic profiles. Recent research on 3-(pyridin-3-yl)-2-oxazolidinone derivatives has already validated this specific core, demonstrating potent activity against several Gram-positive bacteria, including drug-resistant strains.[5][7][8]

-

The Versatile Aldehyde Handle: The aldehyde group is a highly reactive functional group that serves as a gateway for a multitude of chemical transformations.[9][10] This allows for the systematic and efficient generation of large libraries of derivatives, a key strategy in structure-activity relationship (SAR) studies. Aldehydes themselves can exhibit antimicrobial activity, often by disrupting the bacterial cell membrane, adding another layer of potential bioactivity to the derivatives.[10][11]

This document provides a framework for leveraging this scaffold, detailing robust synthetic protocols and the subsequent biological evaluation workflows necessary to identify promising new antibacterial candidates.

Figure 1: Chemical Structure of 3-(Pyridin-3-yl)propanal Molecular Formula: C₈H₉NO Molecular Weight: 135.16 g/mol [12]

Rationale and Strategy for Derivatization

The primary goal of derivatization is to explore the chemical space around the core scaffold to identify modifications that enhance antibacterial potency and selectivity. The aldehyde group of 3-(pyridin-3-yl)propanal is the focal point for these modifications. We propose two high-yield, versatile, and historically successful derivatization strategies in medicinal chemistry: Schiff base/hydrazone formation and reductive amination .

-

Causality Behind Strategy Selection:

-

Schiff Base and Hydrazone Formation: This is one of the most straightforward and efficient methods for library generation. The reaction involves the condensation of the aldehyde with a primary amine or a hydrazine/hydrazide derivative. The resulting imine (C=N) or hydrazone (C=N-N) linkage is often a critical pharmacophore that can participate in binding to biological targets. This strategy allows for the rapid introduction of diverse functional groups, enabling a broad exploration of SAR.

-

Reductive Amination: This two-step, one-pot reaction converts the aldehyde into a secondary or tertiary amine. This transformation is highly valuable as it introduces a basic nitrogen atom, which can be crucial for solubility and for forming ionic interactions with acidic residues in a target protein. The resulting C-N single bond provides greater conformational flexibility compared to the rigid C=N bond of a Schiff base, offering a different geometric presentation of the appended chemical moiety.

-

The following diagram illustrates the proposed synthetic pathways originating from the starting aldehyde.

Caption: Key derivatization pathways for 3-(pyridin-3-yl)propanal.

Experimental Protocols: Synthesis and Characterization

The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 3.1: Synthesis of a Representative Schiff Base Derivative

Objective: To synthesize a novel Schiff base by reacting 3-(pyridin-3-yl)propanal with a primary amine containing a known antibacterial pharmacophore (e.g., sulfanilamide).

-

Rationale for Reagent Choice: Sulfanilamide is a sulfa drug, a well-established class of bacteriostatic agents. Coupling it to our scaffold creates a hybrid molecule that may exhibit enhanced or synergistic activity.

-

Materials:

-

3-(pyridin-3-yl)propanal (1.0 eq)

-

Sulfanilamide (1.05 eq)

-

Absolute Ethanol (ACS Grade)

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Step-by-Step Methodology:

-

To a 100 mL round-bottom flask, add 3-(pyridin-3-yl)propanal (e.g., 1.35 g, 10 mmol) and sulfanilamide (1.81 g, 10.5 mmol).

-

Add 40 mL of absolute ethanol and a magnetic stir bar.

-

Stir the suspension at room temperature to ensure mixing.

-

Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the imine formation by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.

-

Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to promote precipitation.

-

Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol to remove unreacted starting materials.

-

Dry the product under vacuum to yield the final Schiff base derivative.

-

-

Characterization: The structure of the purified product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry (MS), to ensure the protocol's success.

Biological Evaluation: Antibacterial Susceptibility Testing

Once novel derivatives are synthesized and purified, their biological activity must be quantified. The standard methods for this are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[13]

The following diagram outlines the workflow for determining MIC and MBC values.

Caption: Workflow for MIC and MBC determination.

Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of a synthesized derivative required to inhibit the visible growth of a specific bacterium. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14][15]

-

Materials:

-

Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Synthesized derivatives dissolved in DMSO (e.g., at 10 mg/mL)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative controls (broth only, broth + DMSO, broth + bacteria)

-

-

Step-by-Step Methodology:

-

Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

-

Compound Dilution: In well 1, add 100 µL of the test compound at 2x the highest desired final concentration (e.g., if the highest test concentration is 128 µg/mL, add a 256 µg/mL solution in CAMHB).

-

Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).[15]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 1x10⁶ CFU/mL.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This dilutes the compound concentrations to their final test values and results in a final bacterial concentration of ~5x10⁵ CFU/mL. Do not add bacteria to well 12.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

-

Protocol 4.2: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine if an agent is bactericidal and at what concentration. The MBC is defined as the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.[16][17]

-

Methodology:

-

Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC where no growth was observed.

-

Mix the contents of each selected well thoroughly.

-

Aseptically pipette a fixed volume (e.g., 20 µL) from each of these wells and spot-plate it onto a Mueller-Hinton Agar (MHA) plate.[14]

-

Also, plate a sample from the growth control well (after appropriate dilution) to confirm the initial inoculum count.

-

Incubate the MHA plates at 37°C for 24 hours.

-

Reading the MBC: The MBC is the lowest concentration that results in no colony growth (or a ≥3-log reduction in CFU/mL compared to the initial inoculum count).[17]

-

Data Presentation and Interpretation

Results from the antibacterial assays should be tabulated for clear comparison. The relationship between MIC and MBC is critical for classifying the compound's activity.

-

Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the compound is generally considered bactericidal.[16]

-

Bacteriostatic: If the MBC is significantly higher than the MIC (MBC/MIC > 4), the compound is considered bacteriostatic.

Table 1: Hypothetical Antibacterial Activity Data for Novel Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |

| Derivative-01 | S. aureus | 8 | 16 | Bactericidal (2) |

| E. coli | 64 | >256 | Bacteriostatic ( >4) | |

| Derivative-02 | S. aureus | 4 | 8 | Bactericidal (2) |

| E. coli | 32 | 64 | Bactericidal (2) | |

| Ciprofloxacin | S. aureus | 0.5 | 1 | Bactericidal (2) |

| (Control) | E. coli | 0.25 | 0.5 | Bactericidal (2) |

Conclusion